molecular formula C13H7BrF3NO B2650821 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide CAS No. 330677-61-7

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide

Cat. No.: B2650821
CAS No.: 330677-61-7
M. Wt: 330.104
InChI Key: QKYKCDCSEJICLO-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide ( 330677-61-7) is a synthetic fluorinated benzamide with the molecular formula C 13 H 7 BrF 3 NO and a molecular weight of 330.10 . This compound is part of a significant class of halogenated benzamides that have attracted extensive research interest in medicinal chemistry and pharmaceutical development . Fluorinated molecules are pivotal in the development of new drugs and therapies, with benzamide derivatives being investigated for their potential as receptor antagonists . For instance, related benzamide compounds have been explored as potent CGRP (Calcitonin Gene-Related Peptide) receptor antagonists for the potential treatment of conditions such as migraine . The structural motif of this compound, featuring a benzamide core with strategic bromo and fluoro substitutions, is designed to facilitate structure-activity relationship (SAR) studies and is a valuable building block in constructing more complex molecular architectures for pharmacological screening . The presence of halogen atoms (bromine and fluorine) at specific positions on the aromatic rings can significantly influence the molecule's electronic properties, lipophilicity, and its ability to interact with biological targets, making it a versatile intermediate in organic and medicinal chemistry research . Researchers utilize this compound strictly in laboratory settings to expand the structural knowledge of halogenated benzamides, which is often lacking compared to their di- and tetra-fluorinated counterparts . This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols when handling this material, as the specific hazard statements have not been fully detailed in the available sources .

Properties

IUPAC Name

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3NO/c14-7-1-3-9(10(16)5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYKCDCSEJICLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide typically involves the reaction of 4-bromo-2-fluorobenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Cambridge Structural Database (CSD)

The CSD reveals critical trends in halogenated benzamides:

Compound Type CSD Entries Key Features Reference
Tri-fluorinated (C₁₃H₈F₃NO) 10 Rare; Fo24 is the second reported example
Di-fluorinated (C₁₃H₉F₂NO) 30 Common, with diverse substitution patterns
Tetra-fluorinated (C₁₃H₇F₄NO) 29 Higher halogen density, distinct packing
Mixed halogen (e.g., Br/Cl) 24 Limited data; examples: XEHZOD, ZAJWUF

Key Observations :

  • Fo24 vs. Fo23 (Isomer) : Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide) shares the Pn space group and near-identical unit cell parameters with Fo24 (RMSD = 0.02 Å). Differences arise in fluorine positioning, altering intramolecular contacts and synthon formation .
  • Chlorinated Analogs (XEHZOD, ZAJWUF) : These exhibit divergent space groups (e.g., P2₁/c) and weaker C–H···Cl/Br interactions compared to Fo24’s C–H···F/O networks .

Hydrogen Bonding and Supramolecular Features

Fo24’s intermolecular interactions are dominated by:

  • 1D Amide-Amidic Chains : Common in benzamides but enhanced by fluorine’s electronegativity.
  • R²²(12) Synthons : Involving C–H···F interactions (H···F = 2.49–2.57 Å), similar to YAZBOT and PIHQUT structures .

Comparison with Brominated Derivatives :

  • 4-Bromo-N-(2-nitrophenyl)benzamide : Crystallizes with two molecules per asymmetric unit (P2₁/c). Nitro groups disrupt planar stacking, unlike Fo24’s fluorine-driven coplanarity .
  • 4-Bromo-N-(4-chlorophenyl)-2-fluorobenzamide : Exhibits mixed halogen effects, with Cl···Br contacts influencing thermal stability .

Spectroscopic and Physical Properties

  • ¹⁹F NMR : Fo24’s aromatic fluorines resonate at –114, –115, and –118 ppm , consistent with meta/para-substitution patterns . Chlorinated analogs show upfield shifts (e.g., –110 to –125 ppm for Cl) .
  • Melting Points : Tri-fluorinated benzamides (e.g., Fo24) typically melt at 150–160°C, lower than tetra-fluorinated analogs (170–190°C) due to reduced symmetry .

Biological Activity

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with bromine and fluorine substituents, which contribute to its unique chemical properties. The presence of these halogens often enhances the compound's biological activity by affecting its binding affinity to various molecular targets.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. The halogen substituents can enhance hydrophobic interactions, improving binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, including those involved in neurotransmission and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer agents.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzamide derivatives, including this compound. The results indicated a promising profile against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle disruption .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations have suggested that this compound exhibits favorable absorption and distribution characteristics in vivo, enhancing its viability as a therapeutic agent .

Q & A

Q. What are standard synthetic routes for preparing 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide?

The compound can be synthesized via a condensation reaction between 2-fluorobenzoyl chloride derivatives and 2,4-difluoroaniline. A typical protocol involves:

  • Step 1: Activate the carboxylic acid (e.g., using thionyl chloride or DCC) to form the acyl chloride intermediate.
  • Step 2: React the acyl chloride with 2,4-difluoroaniline in anhydrous dichloromethane or THF under nitrogen, with a base like triethylamine to scavenge HCl.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
    Yields >80% are achievable with optimized stoichiometry and inert conditions .

Q. How can the purity and structural integrity of this compound be validated?

  • Purity: Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to confirm >95% purity.
  • Structural Confirmation:
    • NMR: 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions and absence of byproducts.
    • X-ray Crystallography: Single-crystal diffraction resolves bond lengths, angles, and packing interactions (e.g., SHELX refinement ).
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and isotopic pattern matching the bromine/fluorine content .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s intermolecular interactions and crystallographic behavior?

Fluorine atoms drive unique packing motifs:

  • Hydrogen Bonding: The amide N–H forms 1D chains via N–H···O=C interactions (e.g., dH...O2.1d_{\text{H...O}} \approx 2.1 Å, angle ~160°).
  • C–F···π Stacking: Fluorine on the benzamide ring engages in orthogonal interactions (dF...C3.3d_{\text{F...C}} \approx 3.3 Å) with adjacent aromatic systems, stabilizing the lattice .
  • Conformational Rigidity: Fluorine’s electronegativity restricts rotation around the amide bond, favoring coplanar aromatic rings (interplanar angle <5° in crystal structures) .

Q. What experimental strategies resolve contradictions in reaction yields or byproduct formation during synthesis?

  • Byproduct Analysis: Use LC-MS to identify side products (e.g., bromine displacement or over-fluorination).
  • Kinetic Control: Adjust reaction temperature (e.g., cooling to 0°C slows competing pathways) or use protecting groups for sensitive sites.
  • Computational Screening: DFT calculations (e.g., Gaussian09) predict reactivity of bromine vs. fluorine sites under varying conditions, guiding reagent selection .

Q. How can SHELX software improve structural refinement for this compound?

  • Data Handling: SHELXL refines high-resolution X-ray data (I/σ(I)>2I/\sigma(I) > 2) using least-squares minimization, accounting for anisotropic displacement parameters for Br and F atoms.
  • Disorder Modeling: SHELXL’s PART instruction resolves rotational disorder in the 2,4-difluorophenyl group.
  • Validation: The ADDSYM tool checks for missed symmetry, critical for bromine-heavy structures prone to twinning .

Q. What role does this compound play in medicinal chemistry, and how is its bioactivity assessed?

  • Pharmacophore Potential: The bromine atom enhances lipophilicity (logP ~3.5), while fluorine improves metabolic stability.
  • Assays:
    • Enzyme Inhibition: Screen against kinases or proteases via fluorescence polarization (IC50_{50} determination).
    • Cellular Uptake: Radiolabel with 18F^{18}\text{F} for PET imaging to track biodistribution .

Methodological Challenges and Solutions

Q. How are conflicting crystallographic data (e.g., bond-length discrepancies) reconciled?

  • Multi-Dataset Refinement: Refine against multiple datasets (e.g., synchrotron and lab-source) to average systematic errors.
  • Hirshfeld Surface Analysis: CrystalExplorer visualizes close contacts, distinguishing genuine interactions from thermal motion artifacts .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

  • Molecular Modeling: Schrödinger’s Jaguar calculates Fukui indices to identify electrophilic sites (e.g., bromine at C4 vs. fluorine at C2).
  • MD Simulations: AMBER tracks solvation effects, showing polar aprotic solvents (DMF) favor Br substitution over fluorinated sites .

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